2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride
Description
Nomenclature and Classification
The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride (CAS: 1394041-59-8) belongs to the class of 1,2,3-triazole derivatives. Its systematic IUPAC name reflects its structural features: a 1,2,3-triazole ring substituted at the 1-position with an acetic acid moiety and at the 4-position with an aminomethyl group, with the entire structure forming a hydrochloride salt. Alternative nomenclature includes 2-(4-aminomethyl-1H-1,2,3-triazol-1-yl)acetic acid hydrochloride , emphasizing the functional group arrangement.
The compound is classified as:
- A heterocyclic aromatic amine due to the triazole core.
- A carboxylic acid derivative via the acetic acid substituent.
- A hydrochloride salt of a primary amine.
Table 1 summarizes key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1394041-59-8 |
| Molecular Formula | C₅H₉ClN₄O₂ |
| Molecular Weight | 192.6 g/mol |
| SMILES | C1=C(N=NN1CC(=O)O)CN.Cl |
| InChI Key | WKJUOKXLBVVNAP-UHFFFAOYSA-N |
Historical Development of Aminomethyl Triazole Derivatives
The synthesis of 1,2,3-triazoles dates to the late 19th century, but aminomethyl derivatives gained prominence in the 21st century with advances in click chemistry. The Huisgen 1,3-dipolar cycloaddition between azides and alkynes revolutionized triazole synthesis, enabling precise functionalization. Specifically, 4-aminomethyl-1H-1,2,3-triazole scaffolds emerged as intermediates for pharmaceuticals and agrochemicals due to their stability and hydrogen-bonding capacity.
In 2015, a study demonstrated the utility of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 4-aminomethyl-triazole derivatives, including the target compound. Subsequent work optimized hydrochloride salt formation to enhance solubility for biological applications.
Structural Comparison with Related Triazole Compounds
The structural uniqueness of this compound lies in its aminomethyl-acetic acid hybrid substituents , distinguishing it from other triazole derivatives:
- Methyl (4-phenyl-1H-1,2,3-triazol-1-yl)acetate (CAS: 934815-73-3): Replaces the aminomethyl group with a phenyl ring and the carboxylic acid with a methyl ester.
- 2-{4-[(aminooxy)methyl]-1H-1,2,3-triazol-1-yl}acetic acid (CAS: 1865776-97-1): Substitutes aminomethyl with an aminooxymethyl group, altering hydrogen-bonding potential.
- 3-Amino-1,2,4-triazole (CAS: 61-82-5): A 1,2,4-triazole isomer lacking the acetic acid moiety.
Table 2 highlights comparative features:
Chemical Registration and Identification Parameters
This compound is registered under multiple databases with consistent identifiers:
- PubChem CID : 71756267 (hydrochloride form).
- ChemSpider ID : 26375703 (neutral form).
- EC Number : Not formally assigned, reflecting its specialized use.
Analytical characterization includes:
- FT-IR : Peaks at 3464 cm⁻¹ (N–H stretch), 1722 cm⁻¹ (C=O), and 1655 cm⁻¹ (triazole ring).
- NMR : ¹H NMR signals at δ 8.29 (triazole proton), δ 4.12 (aminomethyl CH₂), and δ 3.87 (acetic acid CH₂).
Its hydrochloride salt form improves crystallinity, evidenced by a melting point >200°C (decomposition). The compound’s logP (calculated) of -1.2 indicates high hydrophilicity, suitable for aqueous-phase reactions.
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-1-4-2-9(8-7-4)3-5(10)11;/h2H,1,3,6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULZHVFPZYNWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-59-8 | |
| Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Construction of the 1,2,3-Triazole Ring
The 1,2,3-triazole core is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, often catalyzed by copper (CuAAC). However, for the aminomethyl-substituted triazole, alternative metal-free or mild conditions are sometimes preferred to avoid metal contamination.
- Metal-Free Cyclization: Recent advances report metal-free, continuous-flow synthesis methods that allow efficient construction of triazoles under mild conditions, improving atom economy and selectivity while avoiding chromatographic purification steps. These methods facilitate safe handling of reactive intermediates and yield high-purity triazoles suitable for further functionalization.
Introduction of the Aminomethyl Group
The aminomethyl substituent at the 4-position of the triazole ring can be introduced by:
- Nucleophilic Substitution: Using appropriate halomethyl precursors (e.g., chloromethyl or bromomethyl derivatives) that react with the triazole ring under controlled conditions to install the aminomethyl group.
- Reductive Amination: In some synthetic routes, an aldehyde or formyl group at the 4-position of the triazole is converted to an aminomethyl group via reductive amination using ammonia or primary amines in the presence of reducing agents.
Attachment of the Acetic Acid Moiety
The acetic acid group is linked to the triazole nitrogen (N1 position) typically by:
- Alkylation with Haloacetic Acid Derivatives: Reaction of the triazole with haloacetic acid or its esters under basic conditions to form the N-substituted acetic acid derivative.
- Ester Hydrolysis: When esters are used, subsequent hydrolysis under acidic or basic conditions yields the free acetic acid.
Formation of the Hydrochloride Salt
The final step involves conversion of the free amine to its hydrochloride salt:
- Acidification: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) results in precipitation of the hydrochloride salt.
- Crystallization: Controlled cooling and solvent choice optimize crystal formation, purity, and stability.
Representative Preparation Procedure (Literature-Based)
Research Findings and Analysis
- Yield and Purity: The metal-free continuous-flow synthesis of triazoles has demonstrated higher yields and selectivity compared to traditional batch methods, reducing purification steps and improving scalability.
- Stability: Conversion to the hydrochloride salt significantly improves the light stability and shelf-life of the compound, as free amines and acids can be prone to degradation or decarboxylation.
- Safety and Environmental Impact: Continuous-flow methods minimize exposure to hazardous intermediates and reduce solvent waste, aligning with green chemistry principles.
- Reaction Monitoring: Techniques such as NMR, HPLC, and melting point analysis are employed to confirm structure, purity, and crystallinity of the hydrochloride salt.
Comparative Data Table: Preparation Methods
| Parameter | Traditional Batch Synthesis | Metal-Free Continuous-Flow Synthesis |
|---|---|---|
| Catalyst | Copper (CuAAC) | None (metal-free) |
| Reaction Time | Several hours | Reduced (minutes to hours) |
| Yield | Moderate (60-75%) | Higher (up to 85-90%) |
| Purity | Requires chromatography | High purity, minimal purification |
| Environmental Impact | Higher solvent and waste generation | Reduced solvent use, greener process |
| Safety | Handling of metal catalysts and intermediates | Safer handling of reactive species |
| Scalability | Limited by batch size | Easily scalable via flow reactors |
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aminomethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, particularly in targeting various diseases. Its triazole moiety is known for antifungal and antibacterial properties.
- Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Triazole derivatives have been investigated for their potential in cancer therapy. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Agricultural Applications
The compound's properties are also explored in agriculture, particularly as a plant growth regulator or fungicide.
- Fungicidal Activity : Triazole compounds are widely used in agriculture as fungicides. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes . Research indicates that derivatives of triazoles can effectively control plant pathogens.
Biological Studies
The compound is utilized in biological assays to study its effects on various biological systems.
- Enzyme Inhibition Studies : Studies have shown that triazole derivatives can act as inhibitors for certain enzymes involved in disease pathways, making them valuable in biochemical research .
Table 1: Comparison of Biological Activities of Triazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | |
| Compound B | Anticancer | Human breast cancer cells | |
| Compound C | Fungicidal | Fusarium spp. |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride. The results showed that the compound exhibited significant activity against multiple bacterial strains, highlighting its potential for development as a new antibiotic .
Case Study 2: Agricultural Application
In agricultural research, a series of experiments were conducted to assess the fungicidal properties of triazole compounds on crops infected with fungal pathogens. Results indicated that the application of these compounds significantly reduced fungal growth and improved crop yield, suggesting their utility as effective agricultural fungicides .
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aminomethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Key Properties :
- Collision Cross-Section (CCS) : Predicted CCS values range from 128.9 Ų ([M-H]⁻) to 139.8 Ų ([M+Na]+), indicating moderate molecular size and polarity .
- Synthetic Relevance : Likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, followed by HCl-mediated deprotection .
Comparison with Structurally Similar Compounds
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Hydrochloride
Molecular Formula : C₆H₁₀ClN₃O₂
Structural Differences :
- Triazole Isomerism : Features a 1,2,4-triazole ring instead of 1,2,3-triazole, altering electronic properties and regioselectivity in reactions.
- Substituents: Contains methyl groups at positions 3 and 5, increasing steric bulk and hydrophobicity compared to the aminomethyl group in the target compound .
Functional Implications :
Ethyl 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]acetate Hydrochloride
Molecular Formula : C₇H₁₃ClN₄O₂
Key Differences :
- Ester vs. Acid : The ethyl ester derivative lacks the carboxylic acid moiety, reducing polarity and acidity (pKa ~4.7 for acetic acid vs. ~0 for esters).
- Synthetic Utility : The ester form serves as a protected intermediate, enabling selective deprotection to the free acid under acidic or basic conditions .
BTTAA (2-[4-((Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl)-1H-1,2,3-triazol-1-yl]acetic Acid)
Structural Complexity :
Functional Comparison :
- Catalytic Efficiency : BTTAA’s bulky tert-butyl groups enhance Cu⁺ stabilization, accelerating reaction rates compared to simpler triazole-acetic acid derivatives like the target compound .
- Solubility: The aminomethyl group in the target compound may improve aqueous solubility relative to BTTAA’s hydrophobic tert-butyl substituents .
2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine Dihydrochloride
Hybrid Structure : Combines a triazole ring with estradiol (a steroid) and a propane-1,3-diamine backbone.
Applications :
- Designed for targeted drug delivery, leveraging the estradiol moiety for receptor binding.
- Contrasts with the target compound’s simplicity, which lacks a bioactive scaffold but offers versatility in modular synthesis .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Triazole Isomerism : 1,2,3-triazoles (target compound) exhibit superior metal-binding properties over 1,2,4-triazoles, making them ideal for catalysis and biomolecular tagging .
- Aminomethyl Group: Enhances solubility and bioactivity, positioning the target compound as a superior candidate for aqueous-phase reactions compared to methyl- or tert-butyl-substituted analogs .
- Hydrochloride Salt : Improves stability and crystallinity, critical for pharmaceutical formulation, unlike neutral esters or free acids .
Biological Activity
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride, with the molecular formula CHClNO and CAS number 1394041-59-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 192.60 g/mol
- InChI Key : WKJUOKXLBVVNAP-UHFFFAOYSA-N
- SMILES : C1=C(N=NN1CC(=O)O)CN
Antitumor Activity
Recent studies have indicated that triazole derivatives, including 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride, exhibit significant antitumor properties. The compound has shown cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assessments using MTT assays revealed that compounds similar to 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride demonstrated effective inhibition of cell proliferation in human cancer cell lines such as HCT-116 and PC-3 .
The proposed mechanisms underlying the biological activity of this compound involve:
- Inhibition of Metabolic Pathways : Triazole derivatives may inhibit enzymes involved in nucleotide synthesis or metabolic pathways essential for cancer cell survival.
Antioxidant Activity
Some studies have highlighted the antioxidant properties of triazole derivatives. The ability to scavenge free radicals can contribute to their therapeutic potential in preventing oxidative stress-related diseases .
Case Study: Cytotoxic Properties
A study published in the Journal of Medicinal Chemistry investigated various triazole derivatives for their cytotoxic effects. The findings indicated that certain structural modifications could enhance their antitumor efficacy. Specifically:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride | HCT-116 | 25.0 |
| 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride | PC-3 | 30.0 |
These results suggest that the compound exhibits promising cytotoxicity against specific cancer types.
Antioxidant Activity Assessment
Another aspect studied was the antioxidant capacity of triazole derivatives. The DPPH radical scavenging assay showed that these compounds could effectively reduce oxidative stress markers:
| Compound | DPPH Scavenging Activity (%) at 25 µM |
|---|---|
| 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride | 65% |
| Ascorbic Acid (Control) | 76% |
This indicates that while the compound is effective as an antioxidant, it may not surpass established antioxidants like ascorbic acid .
Q & A
Basic: What are the most reliable synthetic routes for 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride?
Answer:
The compound is synthesized via 1,3-dipolar cycloaddition between azides and alkynes, followed by selective functionalization. A key method involves reacting 4-azido-1H-1,2,3-triazole derivatives with propargylamine under copper catalysis to introduce the aminomethyl group. Subsequent alkylation with chloroacetic acid derivatives yields the target compound. Purification often requires recrystallization or chromatography to isolate the hydrochloride salt . For scale-up, N-alkylation strategies using bromoacetate esters (e.g., ethyl bromoacetate) with 4-(aminomethyl)-1H-1,2,3-triazole under basic conditions (e.g., K₂CO₃) are effective but may require chromatographic separation of regioisomers .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Standard characterization includes:
- Elemental analysis (C, H, N, Cl) to confirm stoichiometry.
- NMR spectroscopy : H and C NMR to verify the triazole ring (δ 7.5–8.5 ppm for triazole protons) and acetic acid moiety (δ 4.2–4.5 ppm for CH₂COO⁻).
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular ion peaks.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- IR spectroscopy to identify amine (–NH₂, ~3300 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups. Discrepancies in spectral data should prompt re-evaluation of synthetic steps .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) predict regioselectivity in cycloaddition reactions, guiding solvent and catalyst choices. For example, solvent polarity (e.g., DMF vs. ethanol) affects reaction kinetics and transition states. Machine learning models trained on triazole synthesis datasets can predict optimal temperatures, catalysts (e.g., Cu(I) vs. Ru(II)), and reaction times. Experimental validation using high-throughput screening (HTS) in microreactors further refines conditions .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
- Variable Temperature NMR : Assess dynamic processes (e.g., rotamerism in the aminomethyl group).
- 2D NMR (COSY, HSQC) : Confirm connectivity and assign ambiguous peaks.
- X-ray crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks.
- Isotopic labeling : Use N-labeled precursors to clarify triazole ring interactions. Contradictions often arise from tautomerism or salt form variations (e.g., hydrochloride vs. free base) .
Advanced: What strategies enable the design of bioactive derivatives for structure-activity relationship (SAR) studies?
Answer:
- Combinatorial libraries : Modify the aminomethyl group via reductive amination or acylation. For example, substitute the –NH₂ group with aryl or alkyl substituents using aldehydes/ketones (e.g., substituted benzaldehydes) .
- Peptidomimetic analogs : Conjugate the acetic acid moiety to peptide backbones via solid-phase synthesis.
- Click chemistry : Introduce functional groups (e.g., fluorophores, biotin) via azide-alkyne cycloaddition on the triazole ring .
Basic: What are the stability considerations for this compound under different pH and storage conditions?
Answer:
- Aqueous stability : Hydrolyzes under strong acidic (pH < 3) or basic (pH > 10) conditions, cleaving the triazole-acetic acid bond. Use buffered solutions (pH 6–8) for biological assays.
- Storage : Store as a lyophilized powder at –20°C under inert gas (N₂/Ar). The hydrochloride salt is hygroscopic; desiccate with silica gel. Monitor decomposition via periodic HPLC .
Advanced: How can researchers assess the pharmacological activity of derivatives?
Answer:
- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence polarization or FRET-based kits.
- Cellular uptake : Label derivatives with Tc or fluorescent tags (e.g., FITC) to evaluate membrane permeability.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., bacterial enzymes or cancer biomarkers) .
Advanced: How do computational reaction path searches improve synthetic efficiency?
Answer:
Platforms like ICReDD integrate quantum mechanical calculations (e.g., DFT for transition states) with experimental data to prioritize reaction pathways. For example, predicting activation energies for competing N-1 vs. N-2 alkylation in triazoles reduces trial-and-error synthesis. Feedback loops refine computational models using experimental yields and selectivity data .
Advanced: What strategies mitigate low regioselectivity in N-alkylation reactions?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., –NH₂) with Boc or Fmoc groups during alkylation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor N-1 alkylation over N-2.
- Catalyst screening : Cu(I) catalysts enhance selectivity in azide-alkyne cycloaddition .
Basic: What are best practices for handling hygroscopic hydrochloride salts?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
